5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate
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Overview
Description
5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline ring, a nitro group, and a benzoate ester linked to an azepane sulfonyl group. These structural features contribute to its diverse chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by esterification with 3-(azepan-1-ylsulfonyl)benzoic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The quinoline ring and benzoate ester can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .
Scientific Research Applications
5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroquinoline derivatives and benzoate esters with different substituents. Examples include:
- 5-Nitroquinoline
- 8-Aminoquinoline derivatives
- 3-(Azepan-1-ylsulfonyl)benzoic acid esters
Uniqueness
The presence of both a nitro group and an azepane sulfonyl group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
(5-nitroquinolin-8-yl) 3-(azepan-1-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c26-22(31-20-11-10-19(25(27)28)18-9-6-12-23-21(18)20)16-7-5-8-17(15-16)32(29,30)24-13-3-1-2-4-14-24/h5-12,15H,1-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVYDDPUBHJNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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